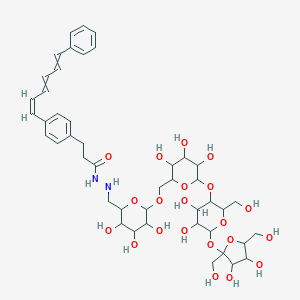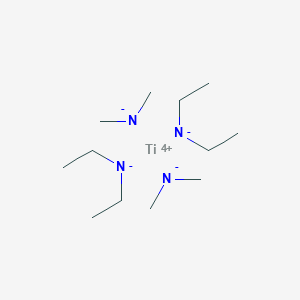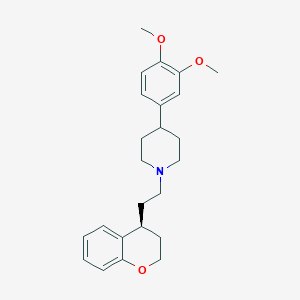
N-(1-Methoxyethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Methoxyethyl)benzamide, also known as 2-(N-methoxyethyl)benzamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of substituted benzamides and has been found to exhibit promising biological activities.
作用機序
The mechanism of action of N-(1-Methoxyethyl)benzamide is not fully understood. However, it has been suggested that this compound may act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. It may also exert its effects by inhibiting the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(1-Methoxyethyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-(1-Methoxyethyl)benzamide in lab experiments is its potential therapeutic applications. This compound has shown promising results in preclinical studies, making it a potential candidate for further drug development. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on N-(1-Methoxyethyl)benzamide. One potential direction is to further investigate its mechanism of action and identify the specific targets involved in its biological activity. Another direction is to explore its potential therapeutic applications in other neurological and inflammatory diseases. Additionally, research can be done to improve the solubility and bioavailability of this compound to enhance its efficacy in vivo.
In conclusion, N-(1-Methoxyethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits anti-inflammatory, analgesic, and anticonvulsant properties and has shown promising results in the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
合成法
The synthesis of N-(1-Methoxyethyl)benzamide can be achieved through various methods, including the reaction of N-(1-Methoxyethyl)benzamideaminobenzamide with methyl iodide and sodium hydride in the presence of dimethyl sulfoxide. Another method involves the reaction of N-(1-Methoxyethyl)benzamideaminobenzamide with methoxyacetic acid in the presence of a dehydrating agent such as thionyl chloride.
科学的研究の応用
N-(1-Methoxyethyl)benzamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
115245-46-0 |
|---|---|
製品名 |
N-(1-Methoxyethyl)benzamide |
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC名 |
N-(1-methoxyethyl)benzamide |
InChI |
InChI=1S/C10H13NO2/c1-8(13-2)11-10(12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) |
InChIキー |
IMPVTWSOJIJZGY-UHFFFAOYSA-N |
SMILES |
CC(NC(=O)C1=CC=CC=C1)OC |
正規SMILES |
CC(NC(=O)C1=CC=CC=C1)OC |
同義語 |
Benzamide, N-(1-methoxyethyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



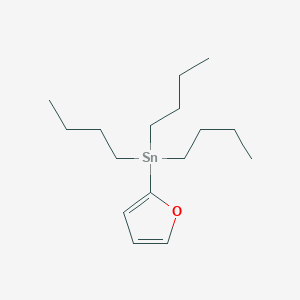
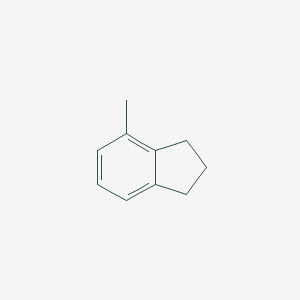
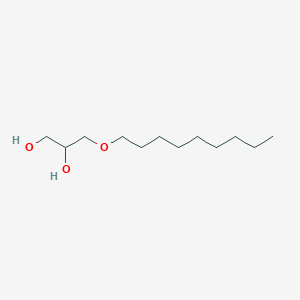
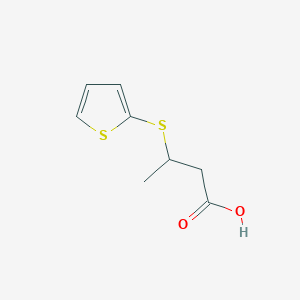
![1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone](/img/structure/B54048.png)

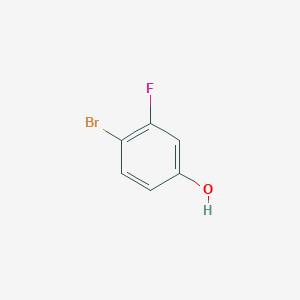
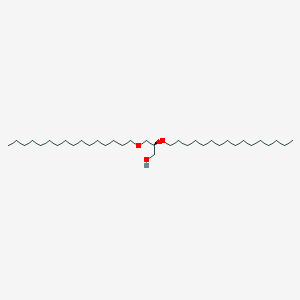
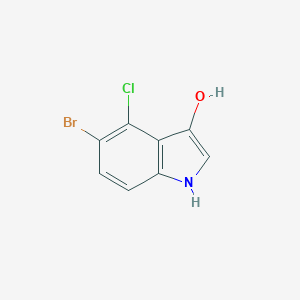
![Methyl 3-[8,13-bis(2,2-difluoroethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B54057.png)

